![molecular formula C16H18N2O6S B2701567 4-(((2,4-Dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzenesulfonamide CAS No. 370853-58-0](/img/structure/B2701567.png)

4-(((2,4-Dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

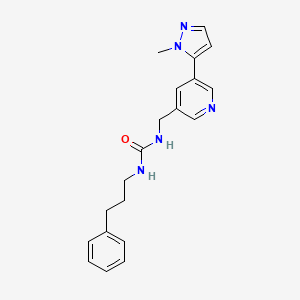

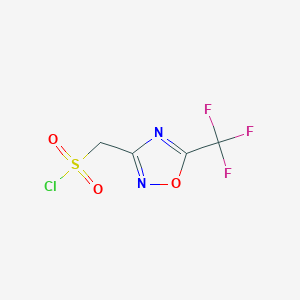

The compound “4-(((2,4-Dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzenesulfonamide” is a complex organic molecule . It has a molecular formula of C16H18N2O6S and an average mass of 366.389 Da .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a spiro[5.5]undecane core, two dioxo groups, a benzenesulfonamide group, and a methylamino group . The exact three-dimensional structure would need to be determined by methods such as X-ray crystallography.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds undergo cycloreversion to form fluoro (hetero)aryl ketenes, which can efficiently couple with nucleophiles, allowing for the rapid incorporation of highly fluorinated α-fluoro (hetero)aryl acetic acid derivatives .Scientific Research Applications

Organic Synthesis and Derivative Development

A novel Prins cascade process for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives showcases the utility of related compounds in organic synthesis. This process involves coupling aldehydes with N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide to produce spiromorpholinotetrahydropyran derivatives through Prins bicyclization, marking a significant advancement in the synthesis of spiro compounds (Reddy et al., 2014).

Photodynamic Therapy Applications

Research into the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base highlights their potential in photodynamic therapy. These compounds demonstrate good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for Type II photosensitizers in cancer treatment (Pişkin et al., 2020).

Crystal Structure and Thermodynamic Properties

The synthesis of a 1,5-dioxaspiro[5.5] derivative coupled with a benzimidazole moiety has been explored, revealing insights into its crystal structure, thermodynamic properties, and potential applications in materials science. This research emphasizes the compound's utility in understanding molecular interactions and properties (Zeng et al., 2021).

Antimicrobial and Antitumor Activity

Studies on the synthesis and bioactivity of new benzenesulfonamide derivatives indicate their antimicrobial and antitumor potential. These compounds, through structural modifications, exhibit significant activity against various bacterial strains and cancer cell lines, underscoring their importance in medicinal chemistry and drug development (Ghorab et al., 2017).

Enzyme Inhibition and Molecular Docking

The creation of Schiff bases from sulfamethoxazole and their effects on enzyme activities provide insights into their potential as inhibitors for therapeutic applications. These studies include molecular docking to understand the binding interactions, highlighting the role of such compounds in developing new inhibitors (Alyar et al., 2019).

properties

IUPAC Name |

4-[(2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methylamino]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O6S/c17-25(21,22)12-6-4-11(5-7-12)18-10-13-14(19)23-16(24-15(13)20)8-2-1-3-9-16/h4-7,10,18H,1-3,8-9H2,(H2,17,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAINWHXBUKJDJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)OC(=O)C(=CNC3=CC=C(C=C3)S(=O)(=O)N)C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(1E)-[(4-fluoro-3-nitrophenyl)imino]methyl]phenol](/img/structure/B2701484.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2701485.png)

![4-acetyl-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2701487.png)

![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2701492.png)

![5-Methyl-6-nitrobenzo[c][1,2,5]thiadiazole](/img/structure/B2701494.png)

![N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B2701499.png)

![N-benzyl-4-[1,1-dioxido-6-(trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl]benzamide](/img/structure/B2701504.png)